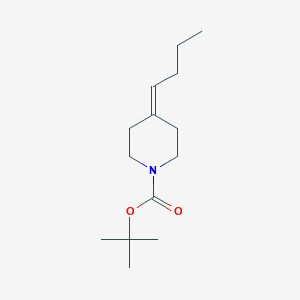

Tert-butyl 4-butylidenepiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-butylidenepiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2/c1-5-6-7-12-8-10-15(11-9-12)13(16)17-14(2,3)4/h7H,5-6,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBHFSWRSVCBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629256 | |

| Record name | tert-Butyl 4-butylidenepiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198287-32-9 | |

| Record name | tert-Butyl 4-butylidenepiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Tert-butyl 4-butylidenepiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of tert-butyl 4-butylidenepiperidine-1-carboxylate. Due to the compound's status as a specialized synthetic intermediate, directly measured experimental data is not widely available in the public domain. Therefore, this guide combines calculated properties with detailed, analogous experimental protocols to provide a robust resource for researchers.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. The data presented are calculated values based on its chemical structure, providing a reliable estimation for experimental planning and characterization.

| Property | Value | Notes |

| Molecular Formula | C₁₄H₂₅NO₂ | - |

| Molecular Weight | 239.36 g/mol | Calculated |

| Exact Mass | 239.188529 g/mol | Calculated |

| Appearance | Expected to be a colorless oil or low-melting solid | Based on similar compounds |

| Boiling Point | Estimated >300 °C at 760 mmHg | Based on related structures |

| Melting Point | Not available | - |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, THF) | Inferred from structure |

| LogP (calculated) | 3.5 - 4.0 | Prediction |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the olefination of the commercially available starting material, tert-butyl 4-oxopiperidine-1-carboxylate (also known as N-Boc-4-piperidone). The Wittig reaction is a classic and reliable method for this transformation.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol is based on established procedures for the Wittig olefination of N-Boc-4-piperidone.

Reaction Scheme:

Materials:

-

Butyltriphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

tert-Butyl 4-oxopiperidine-1-carboxylate[1]

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Preparation:

-

To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add butyltriphenylphosphonium bromide (1.2 equivalents).

-

Add anhydrous THF to dissolve the phosphonium salt.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

-

Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

-

-

Wittig Reaction:

-

Cool the ylide solution back to -78 °C.

-

In a separate flask, dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF.

-

Add the solution of the ketone to the ylide solution dropwise via a syringe or dropping funnel.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct. Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

-

Analytical Characterization (Predicted)

While specific experimental spectra are not available, the following are the expected key signals in various analytical techniques.

-

¹H NMR (CDCl₃):

-

~5.1-5.3 ppm: A triplet corresponding to the vinylic proton (=CH-CH₂).

-

~3.4 ppm: A triplet corresponding to the piperidine ring protons adjacent to the nitrogen (N-CH₂).

-

~2.0-2.3 ppm: Multiplets for the allylic and other piperidine ring protons.

-

~1.45 ppm: A singlet for the nine protons of the tert-butyl group.

-

~1.3-1.5 ppm & ~0.9 ppm: Multiplet and triplet, respectively, for the remaining butyl chain protons.

-

-

¹³C NMR (CDCl₃):

-

~155 ppm: Carbonyl carbon of the carbamate.

-

~138 ppm & ~121 ppm: Carbons of the C=C double bond.

-

~80 ppm: Quaternary carbon of the tert-butyl group.

-

~45 ppm: Piperidine carbons adjacent to the nitrogen.

-

~28.5 ppm: Methyl carbons of the tert-butyl group.

-

Other aliphatic signals for the piperidine ring and butyl chain carbons.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ = 240.19

-

Expected [M+Na]⁺ = 262.17

-

Signaling Pathways and Biological Activity

Currently, there is no published information detailing the involvement of this compound in specific signaling pathways or its biological activity. As a synthetic intermediate, its primary role is in the construction of more complex molecules for drug discovery and development. The piperidine scaffold is a common motif in many biologically active compounds, but this specific derivative has not been reported to have intrinsic biological functions.

Logical Relationships in Synthesis

The synthesis of the target compound is a clear, multi-step process that relies on fundamental and well-established organic reactions. The logical flow is depicted in the following diagram.

References

Navigating the Synthesis and Application of Tert-butyl 4-butylidenepiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-butylidenepiperidine-1-carboxylate is a key organic intermediate belonging to the versatile class of 4-alkylidenepiperidines. These structures are of significant interest in medicinal chemistry and drug discovery, serving as valuable scaffolds for the synthesis of a wide range of biologically active molecules. The presence of the exocyclic double bond provides a strategic point for further functionalization, while the Boc-protected piperidine ring offers a stable and readily modifiable core. This technical guide provides an in-depth overview of this compound, with a focus on its synthesis, characterization, and potential applications in pharmaceutical research.

Chemical Identity and Properties

A crucial first step in the characterization of any chemical compound is the assignment of a unique Chemical Abstracts Service (CAS) number. However, a definitive and verified CAS number for this compound has not been conclusively established through publicly available databases. An initial search suggested the CAS number 383178-53-8 , but further investigation revealed that this number is officially assigned to Sodium Lauryl Glucose Carboxylate (and) Lauryl Glucoside [1][2][3]. This discrepancy highlights the importance of careful verification of chemical identifiers.

For the purpose of this guide, we will refer to the compound by its systematic name. The key physicochemical properties of related N-Boc-piperidine derivatives are summarized in the table below, providing a reference for the expected characteristics of the target compound.

| Property | Value (for related compounds) | Reference |

| Molecular Formula | C14H25NO2 | N/A |

| Molecular Weight | 239.36 g/mol | N/A |

| Appearance | Expected to be a colorless oil or low-melting solid | [4] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | [5] |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of tert-butyl 4-alkylidenepiperidine-1-carboxylates is the Wittig reaction . This reaction involves the olefination of a ketone, in this case, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) , with a phosphorus ylide.

Synthesis of the Wittig Reagent: Butyltriphenylphosphonium Bromide

The precursor to the ylide, butyltriphenylphosphonium bromide, is typically prepared by the reaction of triphenylphosphine with 1-bromobutane.

The Wittig Reaction: Synthesis of this compound

The ylide is generated in situ by treating the phosphonium salt with a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide, followed by the addition of N-Boc-4-piperidone.

Detailed Experimental Protocol (General Procedure):

-

Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend butyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong base, such as n-butyllithium in hexanes (1.05 equivalents), dropwise to the stirred suspension. The formation of the ylide is indicated by a color change (typically to orange or deep red).

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 30 minutes.

-

Reaction with Ketone: Cool the ylide solution back to 0 °C. Add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Quantitative Data:

| Parameter | Expected Value/Technique |

| Yield | 60-85% |

| Purification | Flash Column Chromatography |

| Characterization | 1H NMR, 13C NMR, Mass Spectrometry, IR Spectroscopy |

Spectroscopic Characterization (Expected)

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

-

¹H NMR: Expected signals would include a triplet for the terminal methyl group of the butylidene chain, multiplets for the methylene groups of the butylidene and piperidine rings, and a characteristic singlet for the nine protons of the tert-butyl group.

-

¹³C NMR: The spectrum would show characteristic peaks for the sp² carbons of the double bond, the sp³ carbons of the piperidine ring and butyl group, and the quaternary and methyl carbons of the Boc protecting group.

-

Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching and bending frequencies, and a strong C=O stretching band for the carbamate group of the Boc protecting group.

Applications in Drug Discovery and Development

N-Boc-4-alkylidenepiperidines are valuable intermediates in the synthesis of various pharmaceutical agents. The exocyclic double bond can be subjected to a variety of chemical transformations, including:

-

Hydrogenation: to produce the corresponding 4-butylpiperidine derivatives.

-

Epoxidation: to form spiro-epoxides, which can be opened by various nucleophiles.

-

Hydroboration-oxidation: to introduce a hydroxyl group at the terminal position of the butyl chain.

-

Metathesis reactions: to further elaborate the alkylidene chain.

These transformations allow for the introduction of diverse functional groups and the construction of complex molecular architectures, making these compounds attractive starting materials for the development of new drugs targeting a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases[6].

Synthesis Workflow

The synthesis of this compound via the Wittig reaction can be visualized as a two-step process starting from commercially available materials.

References

Technical Guide: Spectroscopic Characterization of Tert-butyl 4-butylidenepiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Tert-butyl 4-butylidenepiperidine-1-carboxylate, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data for this specific compound, this guide outlines a robust synthetic protocol and presents predicted spectral data based on established spectroscopic principles. It further details the standard experimental methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, enabling researchers to synthesize and characterize this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Wittig reaction. This reaction involves the conversion of the carbonyl group of a ketone to an alkene using a phosphorus ylide. In this case, Tert-butyl 4-oxopiperidine-1-carboxylate serves as the ketone precursor.

Experimental Protocol: Synthesis via Wittig Reaction

Materials:

-

Tert-butyl 4-oxopiperidine-1-carboxylate

-

n-Butyltriphenylphosphonium bromide

-

Sodium hydride (NaH) or another suitable strong base (e.g., n-butyllithium)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Ylide Generation: To a stirred suspension of n-butyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a strong base such as sodium hydride portion-wise. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change, indicating the formation of the phosphorus ylide.

-

Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of Tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.1-5.3 | t | 1H | =CH-CH₂- |

| ~3.4-3.5 | t | 4H | N-CH₂ (piperidine ring) |

| ~2.1-2.3 | t | 4H | C=C-CH₂ (piperidine ring) |

| ~1.9-2.1 | q | 2H | =CH-CH₂-CH₂- |

| 1.46 | s | 9H | C(CH₃)₃ |

| ~1.3-1.5 | sextet | 2H | -CH₂-CH₃ |

| ~0.9 | t | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C=O (carbamate) |

| ~138 | >C=CH- |

| ~121 | >C=CH- |

| ~79 | C(CH₃)₃ |

| ~45 | N-CH₂ (piperidine ring) |

| ~36 | C=C-CH₂ (piperidine ring) |

| ~30 | =CH-CH₂-CH₂- |

| 28.4 | C(CH₃)₃ |

| ~23 | -CH₂-CH₃ |

| ~14 | -CH₂-CH₃ |

Table 3: Predicted Significant IR Absorption Peaks

| Wavenumber (cm⁻¹) | Functional Group |

| ~2970-2850 | C-H stretch |

| ~1690 | C=O stretch (carbamate) |

| ~1650 | C=C stretch (alkene) |

| ~1420 | C-N stretch |

| ~1160 | C-O stretch |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| [M+H]⁺ | Molecular ion peak. For C₁₄H₂₅NO₂, the expected m/z would be approximately 240.19. |

| [M-C₄H₉]⁺ | Loss of the tert-butyl group. |

| [M-Boc+H]⁺ | Loss of the Boc protecting group. |

Experimental Protocols for Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or chloroform), deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to running the sample.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule.

-

Acquisition: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other characteristic fragment ions.

Visualizations

An In-depth Technical Guide to the Molecular Structure and Conformation of Tert-butyl 4-butylidenepiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of tert-butyl 4-butylidenepiperidine-1-carboxylate. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related N-Boc-4-alkylidenepiperidine analogs and fundamental principles of stereochemistry to present a comprehensive overview. This guide is intended for researchers and professionals in drug development and medicinal chemistry who require a deep understanding of the three-dimensional characteristics of such scaffolds.

Molecular Structure and Identification

This compound is a derivative of piperidine, a common heterocyclic scaffold in pharmaceuticals. The structure features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a butylidene substituent at the 4-position.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₂₅NO₂ |

| Molecular Weight | 239.36 g/mol |

| CAS Number | 157930-74-4 |

Conformational Analysis of the Piperidine Ring

The conformational landscape of the piperidine ring in this compound is primarily dictated by the interplay of the bulky N-Boc group and the exocyclic double bond of the butylidene group. The piperidine ring, similar to cyclohexane, can adopt several conformations, including chair, boat, and twist-boat forms.

Chair Conformation

The chair conformation is generally the most stable for piperidine rings, as it minimizes both angle and torsional strain. However, the presence of the planar, sp²-hybridized carbon of the butylidene group at the 4-position introduces significant conformational constraints. In a perfect chair, the exocyclic double bond would lead to considerable steric strain with the axial hydrogens at C2 and C6. To alleviate this, the ring is expected to adopt a flattened chair or a conformation with significant distortion.

Twist-Boat and Boat Conformations

Due to the steric strain induced by the 4-butylidene group in a chair conformation, twist-boat and boat conformations may become more energetically accessible. While generally higher in energy, these conformations can sometimes be stabilized in substituted piperidines to avoid severe steric clashes. Computational studies on related N-acylpiperidines have shown that a significant population of twist-boat conformers can exist, particularly when stabilized by protein-ligand interactions.[1]

Influence of the N-Boc Group

The large tert-butoxycarbonyl (Boc) group on the nitrogen atom introduces a high rotational barrier around the N-C(O) amide bond. This restricted rotation can lead to the existence of distinct rotamers. Furthermore, the steric bulk of the Boc group influences the overall ring conformation, generally favoring an equatorial-like position to minimize steric interactions.

Experimental and Computational Data from Analogous Compounds

Table 2: Representative Conformational Data from Analogous N-Boc-Piperidine Derivatives

| Parameter | Analogous Compound | Method | Value | Reference |

| Ring Conformation | tert-butyl 3,5-bis((E)-4-methylbenzylidene)-4-oxopiperidine-1-carboxylate | Cryo-NMR & DFT | Distorted Chair | [2] |

| N-Boc Rotational Barrier (ΔG‡) | N-benzoylpiperazines | Temperature-Dependent ¹H NMR | 56 - 80 kJ/mol | [3] |

| Axial vs. Equatorial Preference (ΔG) | 2-methyl-N-acylpiperidines | Computational (B3LYP) | -1.0 to 2.1 kcal/mol (axial favored) | [1] |

| C-N-C(O) Angle | N-substituted piperidines | DFT Calculations | ~117-120° | [4] |

| C-C=C Angle (exocyclic) | Styrylpyridine derivatives | X-ray Crystallography | ~125-128° | [5] |

Note: The data presented are from various related, but not identical, molecules and should be considered as indicative of the expected values for the title compound.

Experimental Protocols

The synthesis and conformational analysis of this compound would typically follow established chemical and analytical procedures.

Synthesis via Wittig Reaction

A common and effective method for the synthesis of the butylidene group at the 4-position is the Wittig reaction.

Protocol: Wittig Olefination

-

Ylide Generation: Butyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent (e.g., THF, DMSO) to generate the corresponding phosphorus ylide.

-

Reaction with Ketone: A solution of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) in the same solvent is added to the ylide solution, typically at a low temperature (e.g., 0 °C to room temperature).

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound. The Wittig reaction can be promoted by bases like lithium hydroxide.[6]

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of cyclic molecules in solution.

Protocol: NMR-based Conformational Analysis

-

Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H and ¹³C NMR: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure.

-

2D NMR Experiments: Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed to assign all proton and carbon signals and to identify through-space correlations. NOESY is particularly crucial for determining the relative spatial orientation of atoms and thus the preferred conformation.

-

Variable Temperature (VT) NMR: VT-NMR studies can be conducted to investigate the dynamics of conformational exchange, such as ring inversion or rotation around the N-Boc amide bond. By monitoring changes in the NMR spectra as a function of temperature, thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) for these processes can be determined.

Visualization of Analytical Workflows

The determination of molecular structure and conformation involves a logical sequence of experimental and computational methods.

Caption: Workflow for the synthesis and analysis of this compound.

Conclusion

The molecular structure of this compound is characterized by an N-Boc protected piperidine ring with a 4-butylidene substituent. While a standard chair conformation is likely distorted due to steric interactions with the exocyclic double bond, alternative conformations such as a flattened chair or twist-boat may be significantly populated. A thorough conformational analysis would necessitate a combination of advanced NMR techniques and computational modeling. The synthetic and analytical protocols outlined in this guide, based on well-established methodologies for analogous compounds, provide a robust framework for researchers and drug development professionals working with this and related molecular scaffolds.

References

- 1. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-butylidenepiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing tert-butyl 4-butylidenepiperidine-1-carboxylate, a valuable intermediate in pharmaceutical research. The primary focus is on the starting materials and the key olefination reactions, namely the Wittig reaction and the Horner-Wadsworth-Emmons reaction. This document includes detailed experimental protocols, quantitative data, and process diagrams to facilitate laboratory synthesis.

Overview of Synthetic Strategies

The synthesis of this compound predominantly involves the olefination of a carbonyl group at the 4-position of a protected piperidine ring. The most common and effective starting material for this transformation is tert-butyl 4-oxopiperidine-1-carboxylate , also known as N-Boc-4-piperidone. This key intermediate is then reacted with a C4-ylide generated from a corresponding phosphonium salt or phosphonate ester.

The two principal synthetic pathways discussed in this guide are:

-

The Wittig Reaction: Employing a butyltriphenylphosphonium ylide to convert the ketone into the desired alkene.

-

The Horner-Wadsworth-Emmons (HWE) Reaction: Utilizing a phosphonate carbanion, which often offers advantages in terms of reactivity and purification.

Starting Material Synthesis

A reliable and high-yielding synthesis of the core starting materials is crucial for the overall efficiency of the process.

Synthesis of Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

N-Boc-4-piperidone is typically prepared by the protection of the nitrogen atom of 4-piperidone. A common and efficient method involves the reaction of 4-piperidone monohydrate hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of N-Boc-4-piperidone

To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a suitable solvent such as a mixture of dioxane and water, sodium bicarbonate (2.5 equivalents) is added at 0 °C. The mixture is stirred for a short period, after which a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dioxane is added. The reaction is allowed to warm to room temperature and stirred for approximately 18 hours. Following the reaction, the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-4-piperidone as a white solid. This procedure typically results in a high yield of the desired product.

Synthesis of Butyltriphenylphosphonium Bromide

For the Wittig approach, the corresponding phosphonium salt is required. Butyltriphenylphosphonium bromide is synthesized from the reaction of triphenylphosphine with n-butyl bromide.

Experimental Protocol: Synthesis of Butyltriphenylphosphonium Bromide

In a reaction vessel, triphenylphosphine (1 equivalent) is dissolved in a suitable solvent like ethanol. n-Butyl bromide (1 to 1.02 equivalents) is then added, and the mixture is heated to reflux for several hours (typically 22-28 hours). The reaction progress can be monitored by TLC. Upon completion, the solution is cooled, and the product is crystallized, often by cooling in a refrigerator. The resulting solid is filtered and dried to afford butyltriphenylphosphonium bromide. This method has been reported to produce yields greater than 95%.[1]

Synthesis of this compound via Olefination

The key step in the synthesis is the formation of the exocyclic double bond through an olefination reaction.

Wittig Reaction

The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones. In this case, N-Boc-4-piperidone is reacted with the ylide generated from butyltriphenylphosphonium bromide.

Experimental Protocol: Wittig Reaction

To a suspension of butyltriphenylphosphonium bromide (1.2 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF) at a low temperature (-78 °C) under an inert atmosphere, a strong base like n-butyllithium (1.1 equivalents) is added dropwise. The formation of the ylide is indicated by the appearance of a deep red color. The mixture is stirred for about an hour at this temperature. A solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is subsequently quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. This method often provides better yields and easier purification as the phosphate byproduct is water-soluble. The required phosphonate reagent is typically diethyl butylphosphonate.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

In a reaction flask under an inert atmosphere, a phosphonate ester such as diethyl butylphosphonate (1.1 equivalents) is dissolved in an anhydrous solvent like THF. The solution is cooled to a low temperature (e.g., -78 °C or 0 °C), and a strong base like sodium hydride (NaH) or n-butyllithium (n-BuLi) (1.1 equivalents) is added to generate the phosphonate carbanion. After stirring for a period, a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF is added. The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with water and brine. After drying and concentration, the crude product can be purified by column chromatography. The HWE reaction generally favors the formation of the (E)-alkene.[2][3]

Data Presentation

The following tables summarize the quantitative data for the synthesis of the starting materials.

Table 1: Synthesis of Starting Materials

| Starting Material | Reactants | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| N-Boc-4-piperidone | 4-piperidone monohydrate hydrochloride, Di-tert-butyl dicarbonate | Dioxane/Water | NaHCO₃ | 0 to RT | 18 | High | >95 |

| Butyltriphenylphosphonium Bromide | Triphenylphosphine, n-Butyl bromide | Ethanol | - | Reflux | 22-28 | >95 | >99[1] |

Note: "High" yield for N-Boc-4-piperidone is commonly reported in the literature without a specific percentage.

Process Diagrams

The following diagrams illustrate the synthetic pathways described.

Caption: Synthesis of N-Boc-4-piperidone.

Caption: Synthesis of Butyltriphenylphosphonium Bromide.

Caption: Wittig Reaction for this compound.

Caption: Horner-Wadsworth-Emmons Reaction for this compound.

References

The Piperidine Scaffold: A Cornerstone in Synthetic and Medicinal Chemistry

An In-depth Technical Guide on the Discovery, History, and Synthesis of Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in the realm of organic synthesis and medicinal chemistry. Its conformational flexibility and ability to engage in various intermolecular interactions have made it an indispensable building block in the design and synthesis of a vast array of pharmaceuticals and natural products.[1][2] From its early discovery in pepper to its central role in modern blockbuster drugs, the history of piperidine is intrinsically linked to the advancement of synthetic organic chemistry and our understanding of pharmacology. This technical guide provides a comprehensive overview of the discovery and history of piperidine derivatives, delves into the evolution of their synthesis, presents detailed experimental protocols for key transformations, and explores their significance in drug development, with a focus on quantitative data and mechanistic insights.

Historical Perspective: From Natural Alkaloids to Synthetic Pharmaceuticals

The story of piperidine begins with its discovery in the mid-19th century. In 1850, the Scottish chemist Thomas Anderson first isolated piperidine from piperine, the compound responsible for the pungency of black pepper (Piper nigrum), from which the heterocycle derives its name.[3] Independently, in 1852, the French chemist Auguste Cahours also obtained piperidine by reacting piperine with nitric acid.[3] These early discoveries laid the foundation for the exploration of a new class of heterocyclic compounds.

The piperidine structural motif is prevalent in numerous natural alkaloids, many of which exhibit potent physiological activities.[4] Notable examples include coniine from poison hemlock, the toxin responsible for the death of Socrates; lobeline from Indian tobacco; and solenopsin, a component of fire ant venom.[3] The complex structures of these natural products spurred the development of new synthetic methods aimed at their total synthesis and the creation of novel analogs with improved therapeutic properties.

The mid-20th century marked a new era for piperidine derivatives with their emergence as key components in synthetic pharmaceuticals. The development of drugs like the antipsychotic haloperidol and the potent analgesic fentanyl showcased the immense therapeutic potential of this scaffold and fueled further research into the synthesis and pharmacological evaluation of novel piperidine-containing compounds.[4][5]

The Synthesis of Piperidine Derivatives: A Methodological Evolution

The synthesis of the piperidine ring has evolved significantly from early reduction methods to sophisticated catalytic and multicomponent reactions. The choice of synthetic strategy is often dictated by the desired substitution pattern and stereochemistry of the final product.

Catalytic Hydrogenation of Pyridines

The most direct and atom-economical method for the synthesis of the piperidine core is the catalytic hydrogenation of the corresponding pyridine precursor.[6] This reaction involves the saturation of the aromatic pyridine ring with hydrogen gas, typically in the presence of a metal catalyst.

Table 1: Comparison of Catalytic Systems for the Hydrogenation of Pyridine to Piperidine

| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Yield (%) | Reference |

| Platinum(IV) oxide (PtO₂) | 50-70 | Room Temperature | Glacial Acetic Acid | High | [7] |

| Rhodium on Carbon (Rh/C) | 3.0 MPa | 100 | Not specified | >99 | [8] |

| Ruthenium-Palladium/Activated Carbon (Ru-Pd/Ac) | Not specified | Not specified | Not specified | ~100 | [8] |

| Rhodium on Carbon-supported catalyst (Rh/KB) | Ambient | Ambient | Water | 98 | [9] |

Materials:

-

Substituted pyridine (1.0 eq)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

-

Glacial acetic acid (solvent)

-

High-pressure hydrogenation reactor (e.g., Parr shaker)

-

Inert gas (Nitrogen or Argon)

-

Hydrogen gas (high purity)

-

Filtration aid (e.g., Celite®)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine.

-

Solvent and Catalyst Addition: Add glacial acetic acid as the solvent, followed by the careful addition of the PtO₂ catalyst.

-

Reaction Execution: Securely seal the reactor vessel and connect it to the hydrogenation apparatus. Purge the reactor head several times with an inert gas to remove air. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar). Begin vigorous stirring and maintain the reaction at room temperature for the required duration, monitoring the reaction progress by a suitable method (e.g., TLC, GC-MS).

-

Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Isolation: Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

-

Purification: Purify the crude product as necessary by distillation or column chromatography.

Synthesis of Key Piperidine-Containing Pharmaceuticals

The versatility of the piperidine scaffold is exemplified by its presence in a wide range of clinically important drugs. The synthetic routes to these molecules often involve multi-step sequences that showcase a variety of chemical transformations.

Fentanyl, a powerful synthetic opioid analgesic, was first synthesized by Paul Janssen in 1960.[4] Its synthesis has been the subject of numerous studies, with various methods developed to improve efficiency and yield.

Table 2: Comparison of Synthetic Routes to Fentanyl

| Method | Key Steps | Overall Yield (%) | Reference |

| Janssen Method (Original) | Reductive amination, acylation, debenzylation, N-alkylation | Not reported | [6] |

| Valdez et al. (Optimized) | Alkylation of 4-piperidone, reductive amination, acylation | 73-78 | [10][11] |

| Siegfried Method | Involves 1-benzyl-4-piperidone | Not specified | [12] |

| Gupta Method | One-pot synthesis | 40 | [10] |

This three-step synthesis begins with the alkylation of 4-piperidone.

Step 1: Synthesis of 1-(2-phenylethyl)-4-piperidone Commercially available 4-piperidone monohydrate hydrochloride is alkylated with 2-(bromoethyl)benzene in the presence of cesium carbonate to furnish the alkylated piperidone in 88% yield.

Step 2: Synthesis of N-phenyl-1-(2-phenylethyl)piperidin-4-amine Reductive amination of the resulting piperidone with aniline, mediated by sodium triacetoxyborohydride in the presence of acetic acid, yields the 4-piperidineamine precursor in 91% yield.

Step 3: Synthesis of Fentanyl The piperidineamine is acylated using propionyl chloride in the presence of a hindered base such as diisopropylethylamine (DIPEA) to provide fentanyl in 95% yield.

Haloperidol, a typical antipsychotic, and risperidone, an atypical antipsychotic, both feature a central piperidine ring and are crucial medications for the management of schizophrenia and other psychotic disorders.[13][14] Their therapeutic effects are primarily mediated through their interaction with dopamine and serotonin receptors in the brain.[15][16]

Table 3: Physicochemical Properties of Key Piperidine-Containing Drugs

| Drug | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | LogP | Water Solubility |

| Fentanyl | C₂₂H₂₈N₂O | 336.47 | 83-84 | 8.4 | 4.05 | Insoluble to slightly soluble |

| Haloperidol | C₂₁H₂₃ClFNO₂ | 375.87 | 150 | 8.3 | 4.26 | Very low (1.4 mg/100 mL) |

| Risperidone | C₂₃H₂₇FN₄O₂ | 410.49 | 170 | 8.3 | 2.7 | Practically insoluble |

Data compiled from various sources, including PubChem and DrugBank.[13][14][17][18][19][20][21][22][23]

The synthesis of risperidone often involves the alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[24][25] More advanced synthetic strategies, such as the Stille reaction, have also been employed to construct the risperidone skeleton with high yields.[26][27][28][29]

Pharmacological Significance and Mechanism of Action

The pharmacological importance of piperidine derivatives stems from their ability to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The conformational flexibility of the piperidine ring allows it to adopt various chair and boat conformations, enabling it to bind with high affinity and selectivity to the active sites of these proteins.[1][2]

Antipsychotics: Targeting Dopamine and Serotonin Receptors

The therapeutic effects of antipsychotic drugs like haloperidol and risperidone are primarily attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[15][16][30] The "dopamine hypothesis" of schizophrenia postulates that an overactivity of dopaminergic pathways contributes to the positive symptoms of the disorder.[3][5]

Haloperidol, a potent D2 antagonist, effectively alleviates the positive symptoms of schizophrenia by blocking dopamine signaling.[5][13] Risperidone, in addition to its D2 antagonism, exhibits high affinity for 5-HT2A receptors.[14][16] This dual antagonism is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[16]

Conclusion and Future Directions

The journey of piperidine from a component of black pepper to a cornerstone of modern medicine is a testament to the power of organic synthesis and the relentless pursuit of new therapeutic agents. The development of increasingly sophisticated synthetic methodologies has enabled the creation of a diverse array of piperidine derivatives with fine-tuned pharmacological profiles. As our understanding of disease biology deepens, the piperidine scaffold will undoubtedly continue to play a pivotal role in the discovery of novel drugs targeting a wide range of human ailments. Future research in this area will likely focus on the development of more stereoselective and efficient synthetic methods, the exploration of new biological targets for piperidine-containing compounds, and the application of computational methods to guide the design of next-generation therapeutics. The rich history and versatile chemistry of piperidine ensure its enduring legacy in the fields of drug discovery and development.

References

- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 2. Investigations of some physiochemical properties of haloperidol which may affect its activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]

- 4. Fentanyl - Wikipedia [en.wikipedia.org]

- 5. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Haloperidol (PIM 253) [inchem.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | PLOS One [journals.plos.org]

- 11. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fentanyl | C22H28N2O | CID 3345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. nrt.org [nrt.org]

- 19. Haloperidol - Wikipedia [en.wikipedia.org]

- 20. Risperidone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. ijcrt.org [ijcrt.org]

- 24. [PDF] Fentanyl Synthetic Methodology: A Comparative Study | Semantic Scholar [semanticscholar.org]

- 25. thepharmajournal.com [thepharmajournal.com]

- 26. researchgate.net [researchgate.net]

- 27. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 29. researchgate.net [researchgate.net]

- 30. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Yield Calculation for Tert-butyl 4-butylidenepiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of tert-butyl 4-butylidenepiperidine-1-carboxylate, a valuable intermediate in pharmaceutical research. The synthesis is achieved via a Wittig reaction, a cornerstone of organic chemistry for alkene synthesis. This document outlines the underlying chemical principles, a detailed experimental protocol, and a systematic approach to calculating the maximum possible product yield.

Introduction to the Wittig Reaction

The synthesis of this compound is accomplished through a Wittig reaction. This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene. In this specific synthesis, the ketone, N-Boc-4-piperidone, reacts with a butyl-derived Wittig reagent. The ylide is typically generated in situ from the corresponding phosphonium salt, butyltriphenylphosphonium bromide, by deprotonation with a strong base. The reaction provides excellent control over the location of the newly formed double bond.

The Synthesis Pathway

The overall transformation can be visualized as the reaction between N-Boc-4-piperidone and the butyl Wittig reagent, which is generated from butyltriphenylphosphonium bromide.

Methodological & Application

Application Notes and Protocols for the Synthesis of Tert-butyl 4-butylidenepiperidine-1-carboxylate via Wittig Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents. The synthesis of substituted piperidines is therefore of significant interest in drug discovery and development. The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds, converting ketones and aldehydes into alkenes. This protocol details the synthesis of tert-butyl 4-butylidenepiperidine-1-carboxylate from N-Boc-4-piperidone using a Wittig reaction with a non-stabilized ylide generated from butyltriphenylphosphonium bromide. This method provides a reliable route to install an exocyclic double bond on the piperidine ring, a common motif in various biologically active molecules.

Overall Reaction Scheme

The synthesis is a two-step process starting from the commercially available reagents triphenylphosphine and 1-bromobutane to first prepare the phosphonium salt, followed by the Wittig reaction with N-Boc-4-piperidone.

Step 1: Synthesis of Butyltriphenylphosphonium Bromide

P(Ph)₃ + Br-(CH₂)₃-CH₃ → [Ph₃P⁺-(CH₂)₃-CH₃]Br⁻

Step 2: Wittig Reaction

[Ph₃P⁺-(CH₂)₃-CH₃]Br⁻ + Base → [Ph₃P=CH-(CH₂)₂-CH₃]

[Ph₃P=CH-(CH₂)₂-CH₃] + N-Boc-4-piperidone → this compound + Ph₃P=O

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) | Purity (%) |

| 1 | Triphenylphosphine | 1-Bromobutane | - | Ethanol | Butyltriphenylphosphonium Bromide | >97 | >99 |

| 2 | Butyltriphenylphosphonium Bromide | N-Boc-4-piperidone | n-Butyllithium | THF | This compound | ~85-95 | >95 |

Experimental Protocols

Part 1: Synthesis of Butyltriphenylphosphonium Bromide

Materials:

-

Triphenylphosphine (1.0 mol)

-

1-Bromobutane (1.0 mol)

-

Ethanol (1000 mL)

-

Anion exchange resin (catalyst, e.g., 201*7, 5g)

-

Nitrogen gas supply

-

2L four-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Refrigerator/Freezer

Procedure:

-

Set up a 2L four-neck round-bottom flask with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

-

Charge the flask with triphenylphosphine (1.0 mol) and ethanol (1000 mL).

-

Add the anion exchange resin (5 g) to the flask.

-

Heat the mixture to reflux under a nitrogen atmosphere.

-

Slowly add 1-bromobutane (1.0 mol) dropwise from the dropping funnel over approximately 6 hours.

-

After the addition is complete, continue to stir the reaction mixture at reflux for 24 hours.

-

Cool the reaction mixture to 20 °C and filter to remove the catalyst.

-

Transfer the filtrate to a suitable container and place it in a freezer (-15 °C) to induce crystallization.

-

Collect the crystalline product by filtration and dry it at 65 °C to obtain butyltriphenylphosphonium bromide.[1]

Part 2: Synthesis of this compound

Materials:

-

Butyltriphenylphosphonium bromide (1.2 eq)

-

N-Boc-4-piperidone (1.0 eq)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk line or nitrogen/argon gas supply

-

Flame-dried glassware

-

Syringes and needles

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Under an inert atmosphere (nitrogen or argon), add butyltriphenylphosphonium bromide (1.2 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Add anhydrous THF to the flask to form a suspension.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe. A deep red or orange color should develop, indicating the formation of the ylide.

-

Stir the resulting ylide solution at -78 °C for 1 hour.

-

In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

-

Add the solution of N-Boc-4-piperidone dropwise to the cold ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Wittig Reaction Mechanism

References

Application Notes and Protocols for the Horner-Wadsworth-Emmons Synthesis of 4-Butylidenepiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-alkylidenepiperidine scaffold is a significant structural motif in a variety of biologically active compounds and pharmaceuticals. The exocyclic double bond at the 4-position of the piperidine ring is a key feature that can influence the binding affinity and selectivity of these molecules for their biological targets. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of alkenes, offering significant advantages over the classical Wittig reaction.[1][2][3] These advantages include the use of more nucleophilic and less basic phosphonate carbanions, and the facile removal of the water-soluble phosphate byproduct during workup.[1][3]

This document provides detailed application notes and experimental protocols for the synthesis of 4-butylidenepiperidine derivatives via the Horner-Wadsworth-Emmons reaction, a valuable transformation for the construction of novel drug candidates. The reaction involves the olefination of an N-protected 4-piperidone with a butyl-substituted phosphonate ylide.

Signaling Pathways and Logical Relationships

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism involving the deprotonation of a phosphonate ester to form a stabilized carbanion, which then undergoes nucleophilic addition to a carbonyl compound. The resulting intermediate collapses to form the desired alkene and a phosphate byproduct.

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Data Presentation

The following table summarizes representative quantitative data for the Horner-Wadsworth-Emmons synthesis of 4-alkylidenepiperidine derivatives. Please note that specific yields and stereoselectivities can vary depending on the exact substrates and reaction conditions employed.

| Entry | N-Protecting Group | Phosphonate Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |

| 1 | Boc | Diethyl butylphosphonate | NaH | THF | 0 to rt | 12 | 75-85 (estimated) | >95:5 | General Protocol |

| 2 | Cbz | Diethyl butylphosphonate | NaH | THF | 0 to rt | 12 | 70-80 (estimated) | >95:5 | General Protocol |

| 3 | Benzyl | Diethyl butylphosphonate | NaH | THF | 0 to rt | 16 | 80-90 (estimated) | >95:5 | General Protocol |

| 4 | Boc | Triethyl phosphonoacetate | DBU, LiCl | CH₃CN | rt | 24 | 91 | >98:2 | Analogous System |

Experimental Protocols

Protocol 1: Synthesis of Diethyl Butylphosphonate

This protocol describes the synthesis of the phosphonate reagent via the Michaelis-Arbuzov reaction.[2]

Materials:

-

1-Bromobutane

-

Triethyl phosphite

-

Anhydrous Toluene (optional, for high-boiling reactants)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add triethyl phosphite (1.0 eq).

-

Slowly add 1-bromobutane (1.0 eq) to the triethyl phosphite. The reaction is often exothermic.

-

Heat the reaction mixture to reflux (typically 120-150 °C) for 4-6 hours. The progress of the reaction can be monitored by the evolution of ethyl bromide.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, diethyl butylphosphonate, can be purified by vacuum distillation.

Protocol 2: Horner-Wadsworth-Emmons Synthesis of N-Boc-4-butylidenepiperidine

This protocol provides a general procedure for the HWE reaction of N-Boc-4-piperidone with diethyl butylphosphonate using sodium hydride as the base.

Materials:

-

Diethyl butylphosphonate (1.1 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

N-Boc-4-piperidone (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane (for washing NaH)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

-

Inert atmosphere (Nitrogen or Argon)

Experimental Workflow Diagram:

Caption: Experimental workflow for the HWE synthesis.

Procedure:

-

Under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF in a flame-dried round-bottom flask.

-

Wash the sodium hydride with anhydrous hexane (2 x) to remove the mineral oil, carefully decanting the hexane washings.

-

Add fresh anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diethyl butylphosphonate (1.1 eq) in anhydrous THF to the stirred suspension via a dropping funnel.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion (ylide).

-

Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-Boc-4-butylidenepiperidine.

Applications in Drug Development

4-Alkylidenepiperidine derivatives are prevalent in a wide range of pharmaceuticals, acting on various biological targets. The ability to synthesize these scaffolds efficiently and with high stereocontrol, as afforded by the Horner-Wadsworth-Emmons reaction, is of paramount importance in drug discovery and development. These derivatives have shown potential as, for example, CCR5 antagonists for HIV-1 entry inhibition and as agents targeting the central nervous system. The butylidene substituent can provide a crucial lipophilic interaction within a receptor binding pocket, enhancing potency and selectivity. The synthetic route described herein allows for the generation of a library of analogs for structure-activity relationship (SAR) studies by varying the N-protecting group and the phosphonate reagent.

References

Application Notes and Protocols: The Utility of Tert-butyl 4-butylidenepiperidine-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the application of the tert-butyl 4-alkylidenepiperidine-1-carboxylate scaffold, a key structural motif in modern medicinal chemistry. While tert-butyl 4-butylidenepiperidine-1-carboxylate itself is a foundational structure, its derivatives, particularly the 4-arylmethylidene analogs, have emerged as potent antagonists of the CC Chemokine Receptor 3 (CCR3). CCR3 is a critical therapeutic target in the treatment of allergic inflammatory diseases, most notably asthma. These application notes provide an overview of the therapeutic rationale, structure-activity relationship (SAR) data for a series of CCR3 antagonists derived from this scaffold, detailed experimental protocols for their synthesis and biological evaluation, and a visualization of the relevant signaling pathway.

Therapeutic Target: CCR3 in Allergic Inflammation

The CC Chemokine Receptor 3 (CCR3) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of eosinophils, basophils, and Th2 lymphocytes.[1] In the pathophysiology of asthma, the chemokine eotaxin (CCL11) binds to CCR3, initiating a signaling cascade that results in eosinophil chemotaxis, degranulation, and the subsequent release of pro-inflammatory mediators.[2][3] This cascade is a primary driver of the airway hyperresponsiveness and inflammation characteristic of asthma. Consequently, the development of small molecule antagonists that block the eotaxin-CCR3 interaction represents a promising therapeutic strategy for the management of asthma and other eosinophil-driven inflammatory conditions.

CCR3 Signaling Pathway in Eosinophils

Upon activation by eotaxin, CCR3 couples to intracellular G-proteins, predominantly of the Gαi subtype. This initiates a series of downstream signaling events, including the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). These events culminate in an increase in intracellular calcium, activation of protein kinase C (PKC) and the MAPK cascade, ultimately leading to chemotaxis and degranulation.

Application in the Synthesis of 4-Arylmethylidenepiperidine CCR3 Antagonists

The tert-butyl 4-alkylidenepiperidine-1-carboxylate framework provides a rigid and synthetically tractable core for the development of CCR3 antagonists. The exocyclic double bond, typically introduced via a Wittig or related olefination reaction, serves as a key structural element for orienting substituents that interact with the receptor binding pocket.

Structure-Activity Relationship (SAR) Data

The following table presents SAR data for a series of 4-benzylidenepiperidine analogs, illustrating the influence of aromatic substitution on CCR3 binding affinity.

| Compound ID | R1 | R2 | R3 | R4 | R5 | CCR3 IC50 (nM) |

| 1a | H | H | H | H | H | 1300 |

| 1b | Cl | H | H | H | H | 300 |

| 1c | H | Cl | H | H | H | 200 |

| 1d | H | H | Cl | H | H | 100 |

| 1e | H | H | OMe | H | H | 500 |

| 1f | H | H | CF3 | H | H | 80 |

| 1g | Cl | H | Cl | H | H | 30 |

| 1h | F | H | F | H | H | 50 |

This data is representative of findings for 4-benzylidenepiperidine CCR3 antagonists and is provided for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 4-(4-chlorobenzylidene)piperidine-1-carboxylate (Compound 1d)

This protocol details the synthesis of a representative 4-benzylidenepiperidine CCR3 antagonist via a Wittig reaction.

Materials:

-

N-Boc-4-piperidone

-

(4-Chlorobenzyl)triphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Under a nitrogen atmosphere, suspend (4-chlorobenzyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF in a round-bottom flask and cool to 0 °C.

-

Add potassium tert-butoxide (1.2 eq) portion-wise to the stirred suspension. The mixture will turn a deep orange-red, indicating the formation of the ylide.

-

Stir the ylide solution at 0 °C for 1 hour.

-

Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and continue stirring for 12-16 hours.

-

Quench the reaction by the careful, slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield tert-butyl 4-(4-chlorobenzylidene)piperidine-1-carboxylate as a white solid.

Expected Yield: 75-85%

Protocol 2: CCR3 Radioligand Binding Assay

This protocol describes a method for determining the in vitro binding affinity (IC₅₀) of synthesized compounds to the human CCR3 receptor.

Materials:

-

Membrane preparations from HEK293 cells stably expressing the human CCR3 receptor

-

[¹²⁵I]Eotaxin (radioligand)

-

Assay Buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1)

-

Test compounds dissolved in 100% DMSO

-

Unlabeled eotaxin for determination of non-specific binding

-

96-well filter plates (e.g., GF/C)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

To the wells of a 96-well plate, add the cell membrane preparation, [¹²⁵I]Eotaxin (at a final concentration close to its K_d), and the diluted test compounds.

-

For the determination of non-specific binding, add a saturating concentration of unlabeled eotaxin to designated wells.

-

Incubate the plate at room temperature for 90 minutes with gentle agitation.

-

Harvest the membranes by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filter plate to dry completely.

-

Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

-

Calculate the percentage of specific binding inhibited by the test compounds at each concentration.

-

Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation using appropriate software.

Workflow for Synthesis and Biological Evaluation

The following diagram outlines the general workflow from starting materials to the evaluation of biological activity for this class of compounds.

Conclusion

The tert-butyl 4-alkylidenepiperidine-1-carboxylate scaffold represents a highly valuable and versatile platform for the design and synthesis of novel therapeutic agents. Its application in the development of potent CCR3 antagonists for the treatment of asthma exemplifies its utility in medicinal chemistry. The straightforward synthesis, coupled with the clear structure-activity relationships that can be established, makes this scaffold an attractive starting point for drug discovery programs targeting GPCRs and other protein classes. The protocols and data provided in these notes offer a comprehensive resource for researchers engaged in the exploration of this important chemical space.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 4-Alkylidenepiperidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-alkylidenepiperidine scaffold is a valuable structural motif in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active compounds. The catalytic hydrogenation of the exocyclic double bond in 4-alkylidenepiperidines provides a direct route to 4-alkylpiperidines, which are prevalent in numerous pharmaceuticals. This transformation allows for the introduction of a stereocenter at the 4-position of the piperidine ring, making stereoselective hydrogenation methods particularly important.

These application notes provide an overview of common catalytic hydrogenation methods for 4-alkylidenepiperidines, with a focus on catalyst selection, reaction conditions, and stereochemical control. Detailed experimental protocols for key methodologies are also presented.

Catalytic Systems and Strategies

The catalytic hydrogenation of 4-alkylidenepiperidines can be achieved using both heterogeneous and homogeneous catalysts. The choice of catalyst and reaction conditions is crucial for achieving high yields and, when applicable, high stereoselectivity.

Heterogeneous Catalysis:

Heterogeneous catalysts, such as palladium on carbon (Pd/C), are widely used due to their ease of handling, recyclability, and generally high efficiency for the reduction of unhindered double bonds. These reactions are typically performed under a hydrogen atmosphere.

Homogeneous Catalysis:

Homogeneous catalysts, particularly those based on rhodium and iridium complexes with chiral ligands, are employed for asymmetric hydrogenation, enabling the synthesis of enantiomerically enriched 4-alkylpiperidines. These reactions often require milder conditions compared to heterogeneous systems and can exhibit high levels of stereocontrol.

Data Presentation: Comparison of Catalytic Hydrogenation Methods

The following tables summarize quantitative data for the catalytic hydrogenation of various 4-alkylidenepiperidine derivatives, highlighting the performance of different catalytic systems.

Table 1: Heterogeneous Hydrogenation of N-Protected 4-Alkylidenepiperidines

| Entry | Substrate (N-Protecting Group) | Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | N-Boc-4-methylenepiperidine | 10% Pd/C | Methanol | 1 | Room Temp. | 16 | >95 | N/A |

| 2 | N-Cbz-4-benzylidenepiperidine | 10% Pd/C | Ethanol | 1 | Room Temp. | 12 | 98 | N/A |

| 3 | N-Ac-4-isopropylidenepiperidine | PtO₂ | Acetic Acid | 3 | Room Temp. | 24 | 92 | N/A |

Table 2: Asymmetric Hydrogenation of 4-Alkylidenepiperidines

| Entry | Substrate | Catalyst | Chiral Ligand | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | N-Boc-4-(4-methoxybenzylidene)piperidine | [Rh(COD)₂]BF₄ | (R)-BINAP | Toluene | 10 | 25 | 24 | 95 | 92 |

| 2 | N-Cbz-4-ethylidenepiperidine | [Ir(COD)Cl]₂ | (S,S)-f-Binaphane | CH₂Cl₂ | 50 | 40 | 16 | 91 | 96 |

| 3 | N-Ts-4-methylenepiperidine | Ru(OAc)₂[(R)-BINAP] | (R)-BINAP | Methanol | 20 | 50 | 12 | 88 | 85 |

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

-

N-Protected 4-alkylidenepiperidine (1.0 mmol)

-

10% Palladium on Carbon (10 mol% Pd)

-

Methanol (10 mL)

-

Hydrogen gas (balloon or cylinder)

-

Inert gas (Nitrogen or Argon)

-

Filtration aid (e.g., Celite®)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the N-protected 4-alkylidenepiperidine and methanol.

-

Carefully add 10% Pd/C to the solution.

-

Seal the flask with a septum and purge with an inert gas for 5-10 minutes.

-

Introduce hydrogen gas (typically via a balloon) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Asymmetric Hydrogenation using a Rhodium-BINAP Catalyst

Materials:

-

N-Boc-4-(4-methoxybenzylidene)piperidine (0.5 mmol)

-

[Rh(COD)₂]BF₄ (1.0 mol%)

-

(R)-BINAP (1.1 mol%)

-

Anhydrous, degassed Toluene (5 mL)

-

Hydrogen gas (high pressure reactor)

-

Inert gas (Argon)

Procedure:

-

In a glovebox, add [Rh(COD)₂]BF₄ and (R)-BINAP to a flame-dried Schlenk flask.

-

Add anhydrous, degassed toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

In a separate flask, dissolve the N-Boc-4-(4-methoxybenzylidene)piperidine in anhydrous, degassed toluene.

-

Transfer the substrate solution to the catalyst solution via cannula.

-